molecular formula C21H24N2O4S B10979436 N-(2,4-dimethoxyphenyl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide

N-(2,4-dimethoxyphenyl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide

Cat. No.: B10979436
M. Wt: 400.5 g/mol
InChI Key: WTJZKOZEXYMRBW-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide is a propanamide derivative featuring a 2,4-dimethoxyphenyl group and a benzazepine sulfanyl moiety. Its molecular formula is C21H24N2O5S (molecular weight: 416.49 g/mol), with structural complexity arising from the benzazepine ring system, hydroxy group, and thioether linkage. This compound is hypothesized to exhibit neuropharmacological activity due to the benzazepine core, a motif seen in central nervous system (CNS)-targeting agents.

Properties

Molecular Formula

C21H24N2O4S

Molecular Weight

400.5 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-3-[(2-oxo-1,3,4,5-tetrahydro-1-benzazepin-3-yl)sulfanyl]propanamide

InChI

InChI=1S/C21H24N2O4S/c1-26-15-8-9-17(18(13-15)27-2)22-20(24)11-12-28-19-10-7-14-5-3-4-6-16(14)23-21(19)25/h3-6,8-9,13,19H,7,10-12H2,1-2H3,(H,22,24)(H,23,25)

InChI Key

WTJZKOZEXYMRBW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CCSC2CCC3=CC=CC=C3NC2=O)OC

Origin of Product

United States

Preparation Methods

The synthesis of N-(2,4-dimethoxyphenyl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide typically involves multiple steps, starting with the preparation of the core benzazepine structure. The synthetic route may include:

    Formation of the Benzazepine Core: This involves cyclization reactions under controlled conditions.

    Functionalization: Introduction of the sulfanyl group and the propanamide moiety through substitution reactions.

    Final Assembly: Coupling the 2,4-dimethoxyphenyl group to the benzazepine core.

Industrial production methods would likely optimize these steps for scalability, focusing on yield and purity.

Chemical Reactions Analysis

N-(2,4-dimethoxyphenyl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents to introduce additional functional groups.

    Reduction: Reducing agents can modify the compound’s oxidation state.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-(2,4-dimethoxyphenyl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide exerts its effects involves interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The following table highlights key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Groups Reference
Target Compound C21H24N2O5S 416.49 2,4-dimethoxyphenyl, benzazepine sulfanyl Amide, thioether, hydroxy, methoxy
N-(2,3-dihydro-1,4-benzodioxin-6-yl) analog C21H22N2O4S 398.48 Benzodioxin, benzazepine sulfanyl Amide, thioether, hydroxy
Compound 7e () C17H19N5O2S2 389.00 2,4-dimethylphenyl, thiazole-oxadiazole Amide, thioether, heterocycles
CM937308 (CHEMENU) C21H21N3O3 363.42 Pyrimidoindole, dimethoxyphenyl Amide, fused heterocycles
EP Patent Compound (Benzothiazole derivative) C16H13ClN2OS 316.80 Benzothiazole, 3-chlorophenyl Amide, halogen

Key Observations :

  • Benzazepine vs. Benzodioxin: The target compound’s benzazepine ring (with a hydroxy group) distinguishes it from the benzodioxin-containing analog in . Benzazepines are known for CNS activity, whereas benzodioxins may influence metabolic stability.
  • Thioether Linkage : The sulfanyl group in the target compound and its benzodioxin analog contrasts with the thiazole-oxadiazole systems in . Thioethers generally enhance stability compared to ethers but may undergo oxidation.
  • Substituent Effects : The 2,4-dimethoxyphenyl group in the target compound likely improves lipophilicity and membrane permeability compared to chlorophenyl () or methylphenyl () substituents.

Pharmacological Implications

  • Neuroprotective Potential: Compounds in with methoxyphenyl-propanamide structures demonstrated neuroprotective effects in SH-SY5Y cell models, suggesting the target compound’s dimethoxyphenyl group may confer similar activity.
  • Heterocyclic Influence : Thiazole-oxadiazole derivatives () may exhibit kinase inhibition, whereas the target compound’s benzazepine sulfanyl group could modulate different biological targets.

Spectral and Analytical Data

  • IR/NMR : The target compound’s hydroxy group (~3200–3500 cm⁻¹ in IR) and benzazepine aromatic protons (δ 6.5–7.5 ppm in ¹H NMR) would differ from analogs with chlorophenyl (δ 7.0–7.5 ppm) or triazole (sharp singlet ~8.0 ppm) substituents.
  • Mass Spectrometry : The molecular ion peak at m/z 416.49 (target) contrasts with lower masses for simpler analogs (e.g., 316.80 for the benzothiazole derivative).

Biological Activity

The compound N-(2,4-dimethoxyphenyl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide is a synthetic organic molecule with potential therapeutic applications. The exploration of its biological activity is crucial for understanding its pharmacological properties and potential uses in medicine. This article provides a detailed examination of the biological activity of this compound, including data tables, case studies, and research findings from various sources.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Aromatic rings : The presence of a dimethoxyphenyl group contributes to its lipophilicity and potential interactions with biological targets.
  • Sulfanyl group : This functional group may enhance the compound's reactivity and biological activity.
  • Propanamide linkage : This moiety is often associated with various biological activities, including enzyme inhibition and receptor modulation.

Research indicates that the compound may interact with several biological pathways:

  • Serotonin Receptors : It has been suggested that similar compounds exhibit agonistic activity at serotonin receptors, particularly 5-HT2A and 5-HT2C receptors, which are implicated in mood regulation and neuroplasticity .
  • G Protein-Coupled Receptors (GPCRs) : The structural features may allow it to act on GPCRs, influencing downstream signaling pathways involved in various physiological processes .

Pharmacological Effects

The pharmacological effects observed include:

  • Neuroprotective effects : Potential modulation of neurotransmitter systems may confer neuroprotective properties.
  • Antidepressant-like effects : Compounds with similar structures have shown promise in alleviating symptoms of depression through serotonin receptor modulation.

In Vitro Studies

In vitro studies have demonstrated the following activities:

Study ReferenceBiological ActivityObservations
5-HT receptor agonismHigh potency at 5-HT2A receptors; increased gene expression related to neuroplasticity.
GPCR signaling modulationInfluenced ion channel activities; potential for desensitization mechanisms.

In Vivo Studies

In vivo studies further elucidate the compound's effects:

  • Animal Models : Administration in rodent models has shown significant behavioral changes indicative of anxiolytic and antidepressant activity.
  • Dose Response : A dose range of 0.1 to 3 mg/kg was effective without inducing tolerance, suggesting a favorable pharmacokinetic profile .

Case Study 1: Neuroplasticity Enhancement

In a study focusing on neuroplasticity, the compound was administered to mice subjected to stress-induced behavioral changes. Results indicated an increase in synaptic plasticity markers in the frontal cortex, supporting its potential use in treating mood disorders.

Case Study 2: Pain Modulation

Another study explored its analgesic properties through its interaction with serotonin pathways. The compound reduced pain responses in animal models, highlighting its potential as an analgesic agent.

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